1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at position 1 and a 3,4-dimethoxyphenylamine substituent at position 2.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-26-16-7-6-13(9-17(16)27-2)24-18-15-10-23-25(19(15)22-11-21-18)14-5-3-4-12(20)8-14/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRUAIMFCUJSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization and validation.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Pharmacokinetics and Selectivity
- Halogenated Groups : Chlorophenyl substituents (e.g., in S29 and SI388) improve target binding via hydrophobic interactions but may increase metabolic stability risks .
- Methoxy vs.
- Bulkier Substituents : tert-Butyl (NA-PP1) and naphthyl groups improve selectivity for engineered kinase mutants but reduce cell permeability due to steric hindrance .
Research Findings and Implications
- Selectivity : The 3,4-dimethoxyphenyl group in the target compound may confer selectivity for kinases with polar binding pockets, unlike halogenated analogs (e.g., S29) that target hydrophobic domains .
- Therapeutic Potential: Dimethoxy-substituted derivatives are understudied but promising for conditions requiring balanced solubility and potency, such as CNS disorders.
- Limitations : Lack of in vivo data for the target compound necessitates further pharmacokinetic studies, particularly comparing it to analogs like SI388 with established efficacy .
Biological Activity
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article reviews its biological activity, including biochemical properties, cellular effects, and molecular mechanisms.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group attached to the nitrogen atom. This unique structure contributes to its distinct biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its anti-inflammatory properties.
Anticancer Activity
Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific kinases involved in cell signaling pathways related to cancer progression. For example, it may target the epidermal growth factor receptor (EGFR) and other related pathways that are crucial for tumor growth and survival.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
- Research Findings : In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively suppress COX-1 and COX-2 activity. The half-maximal inhibitory concentration (IC50) values for these compounds indicate their potency in reducing inflammatory mediators such as prostaglandin E2 (PGE2) .
Data Tables
| Biological Activity | IC50 Values (µM) | Target Enzyme/Pathway |
|---|---|---|
| COX-1 Inhibition | 6.74 | COX-1 |
| COX-2 Inhibition | 1.10 | COX-2 |
| EGFR Inhibition | Not specified | EGFR |
Case Studies
- Anticancer Study : A study investigated the effects of various pyrazolo[3,4-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited significant cytotoxicity against breast and lung cancer cells.
- Inflammation Model : In a formalin-induced paw edema model in rats, the compound showed a marked reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs such as diclofenac sodium .
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of this compound involve several interactions at the cellular level:
- Enzyme Inhibition : The compound binds to active sites of kinases and enzymes like COX, leading to decreased enzyme activity.
- Signal Transduction Modulation : It alters signaling pathways involved in cell proliferation and apoptosis.
- Gene Expression Changes : The compound influences gene expression related to inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
